N-(3-Ethynylphenyl)ethane-1-sulfonamide

Description

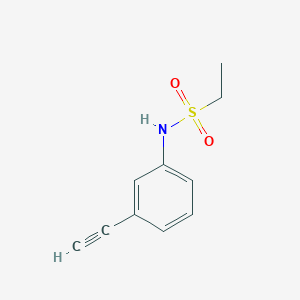

N-(3-Ethynylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol . This compound is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethynyl-substituted phenyl ring.

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C10H11NO2S/c1-3-9-6-5-7-10(8-9)11-14(12,13)4-2/h1,5-8,11H,4H2,2H3 |

InChI Key |

NTBOZRZFPJRYJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylphenyl)ethane-1-sulfonamide typically involves the reaction of 3-ethynylaniline with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3-Ethynylaniline+Ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Ethynylphenyl)ethane-1-sulfonamide, a sulfonamide derivative, has shown potential in various scientific research applications, particularly in drug discovery and chemical synthesis . Sulfonamides, in general, are compounds and formulations administered to mammals to modulate the activity of the endothelin family of peptides and are useful for treating endothelin-mediated disorders .

Scientific Research Applications

- Raf Kinase Inhibition: N-(3-Ethynylphenyl)sulfonamide derivatives have been identified as selective Raf inhibitors . Specifically, they potently inhibit B-Raf(V600E) with low nanomolar IC50 values and exhibit excellent target specificity against 468 kinases .

- Anticancer Drug Discovery: These compounds strongly suppress the proliferation of human cancer cell lines and patient-derived melanoma cells with the B-Raf(V600E) mutation, while being significantly less potent to cells with B-Raf(WT) . A preferred example demonstrated significant in vivo antitumor efficacy in a xenograft mouse model of B-Raf(V600E) mutated Colo205 human colorectal cancer cells, supporting its potential as a lead compound for anticancer drug discovery .

- Chemical Synthesis: Sulfonamides can be created from sulfonimides through electrochemical cleavage, providing a method for the selective synthesis of sulfonamides .

Mechanism of Action

The mechanism of action of N-(3-Ethynylphenyl)ethane-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A well-known sulfonamide antibiotic with similar structural features.

Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: A sulfonamide used in combination with pyrimethamine for the treatment of toxoplasmosis.

Uniqueness

N-(3-Ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for research and development .

Biological Activity

N-(3-Ethynylphenyl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound, with the molecular formula , exhibits various mechanisms of action that are relevant to its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes an ethynyl group attached to a phenyl ring, which is further connected to a sulfonamide moiety. This configuration is significant as it influences the compound's interactions with biological targets. The presence of the ethynyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound has shown to induce apoptosis and inhibit cell proliferation by affecting key regulatory pathways.

- Cell Viability Studies : The compound's IC50 values were recorded at 0.65 µM for MCF-7 cells and 2.41 µM for HCT-116 cells, indicating potent cytotoxic effects compared to standard anticancer agents .

- Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound led to G1 phase arrest in the cell cycle, accompanied by increased caspase-3/7 activity, suggesting that the compound triggers apoptosis through intrinsic pathways .

Inhibition of Carbonic Anhydrase

Another area of interest is the compound's potential as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and pathological conditions, including tumor progression.

- Inhibitory Activity : Studies have indicated that this compound can effectively inhibit CA IX, which is overexpressed in many tumors. This inhibition may reverse tumor microenvironment acidification, thereby enhancing the efficacy of other therapeutic agents .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| Anticancer | HCT-116 | 2.41 | Cell cycle arrest at G1 phase |

| Carbonic Anhydrase Inhibition | MG-63 | Not specified | Reversal of tumor microenvironment acidification |

Case Study: Apoptosis Induction in MCF-7 Cells

In a controlled study, MCF-7 cells treated with this compound exhibited significant morphological changes indicative of apoptosis. The study utilized annexin V staining to quantify apoptotic cells, revealing a substantial increase in early apoptotic cells post-treatment . Furthermore, Western blot analysis confirmed upregulation of p53 and cleavage of caspase-3, reinforcing the compound's role in promoting programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.